N-[4-acetyl-5'-chloro-1'-[(2-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide N-[4-acetyl-5'-chloro-1'-[(2-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 905775-33-9
VCID: VC21405595
InChI: InChI=1S/C22H21ClN4O4S/c1-4-31-19-8-6-5-7-15(19)12-26-18-10-9-16(23)11-17(18)22(20(26)30)27(14(3)29)25-21(32-22)24-13(2)28/h5-11H,4,12H2,1-3H3,(H,24,25,28)
SMILES: CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C
Molecular Formula: C22H21ClN4O4S
Molecular Weight: 472.9g/mol

N-[4-acetyl-5'-chloro-1'-[(2-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

CAS No.: 905775-33-9

Cat. No.: VC21405595

Molecular Formula: C22H21ClN4O4S

Molecular Weight: 472.9g/mol

* For research use only. Not for human or veterinary use.

N-[4-acetyl-5'-chloro-1'-[(2-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide - 905775-33-9

Specification

CAS No. 905775-33-9
Molecular Formula C22H21ClN4O4S
Molecular Weight 472.9g/mol
IUPAC Name N-[4-acetyl-5'-chloro-1'-[(2-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Standard InChI InChI=1S/C22H21ClN4O4S/c1-4-31-19-8-6-5-7-15(19)12-26-18-10-9-16(23)11-17(18)22(20(26)30)27(14(3)29)25-21(32-22)24-13(2)28/h5-11H,4,12H2,1-3H3,(H,24,25,28)
Standard InChI Key BTGGAGKFPQSGDX-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C
Canonical SMILES CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C

Introduction

Potential Applications

Based on similar compounds:

  • Thiadiazoles: Known for antimicrobial, anti-inflammatory, anticancer, and antiviral activities.

  • Indoles: Widely studied for their roles in anticancer, antioxidant, and enzyme inhibition properties.
    This specific compound could potentially exhibit these bioactivities but would require experimental validation.

Synthesis

The synthesis of such spiroheterocyclic compounds typically involves:

  • Cyclization reactions: Formation of the thiadiazole ring.

  • Spiro linkage formation: Connecting the indole and thiadiazole moieties.

  • Functionalization steps to introduce acetyl and ethoxyphenyl groups.

Analytical Characterization

To confirm the structure and properties of the compound:

  • Spectroscopic techniques:

    • NMR (¹H and ¹³C) for structural elucidation.

    • IR spectroscopy to identify functional groups.

    • Mass spectrometry (MS) for molecular weight confirmation.

  • X-ray crystallography: To determine the precise 3D structure.

Biological Evaluation

Studies would involve:

  • In vitro assays to test antimicrobial or anticancer activity.

  • Molecular docking studies to predict interactions with biological targets.

Hypothetical Data Table

PropertyValue/Details
Molecular FormulaC₁₈H₁₆ClN₃O₃S
Molecular Weight~389 g/mol
Melting PointTo be determined experimentally
SolubilityLikely soluble in DMSO or ethanol
Biological ActivityPotential anticancer or antimicrobial

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